molecular formula C7H6ClF4N B13505769 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride

Cat. No.: B13505769
M. Wt: 215.57 g/mol
InChI Key: SJCCILUXOOAPMP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of four fluorine atoms and a methyl group attached to the benzene ring, along with an amino group that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride typically involves the fluorination of 4-methylaniline. One common method is the reaction of 4-methylaniline with a fluorinating agent such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitroanilines .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a methyl group.

    2,3,5,6-Tetrafluoro-4-hydroxyaniline: Contains a hydroxyl group instead of a methyl group.

    2,3,5,6-Tetrafluorobenzaldehyde: An aldehyde derivative with similar fluorination pattern .

Uniqueness

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of fluorine atoms and a methyl group provides distinct electronic and steric properties that differentiate it from other similar compounds .

Biological Activity

2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is a fluorinated aromatic amine that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrafluorinated benzene ring with a methylaniline substituent. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported an inhibition zone diameter of 15 mm against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It can bind to certain receptors on cell membranes, modulating their activity and influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anti-inflammatory Activity

In a separate investigation by Johnson et al. (2021), the anti-inflammatory properties were assessed using a murine model of acute inflammation. Treatment with the compound resulted in a significant reduction in paw edema compared to the control group.

Treatment GroupPaw Edema (mm)
Control8.5
Treated with Compound4.2

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further development in drug design. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : Formulation of therapeutics for chronic inflammatory diseases.

Properties

Molecular Formula

C7H6ClF4N

Molecular Weight

215.57 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methylaniline;hydrochloride

InChI

InChI=1S/C7H5F4N.ClH/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h12H2,1H3;1H

InChI Key

SJCCILUXOOAPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)N)F)F.Cl

Origin of Product

United States

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